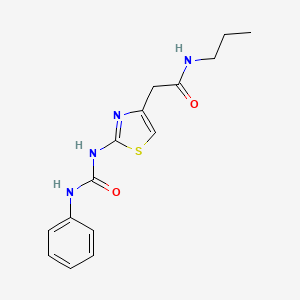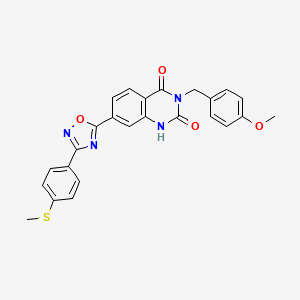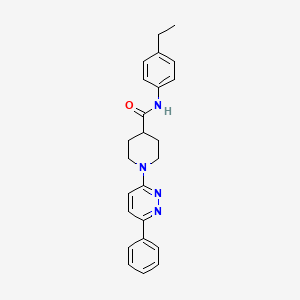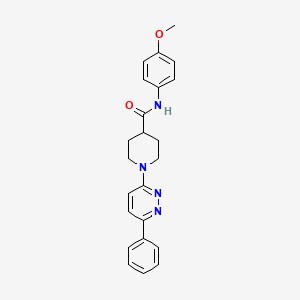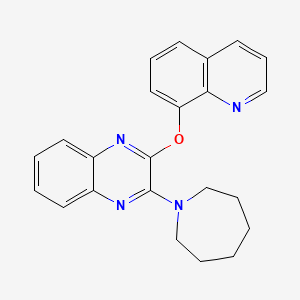
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is a complex organic compound that features a quinoxaline core substituted with an azepane ring and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The quinoline moiety can be introduced via nucleophilic substitution reactions, while the azepane ring can be attached through amination reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline and quinoxaline rings, potentially altering their electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the quinoxaline core or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions could produce partially or fully reduced quinoxaline derivatives.
科学的研究の応用
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline has several scientific research applications:
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The quinoline and quinoxaline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is unique due to the presence of the azepane ring, which provides distinct steric and electronic characteristics compared to similar compounds
特性
分子式 |
C23H22N4O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-(azepan-1-yl)-3-quinolin-8-yloxyquinoxaline |
InChI |
InChI=1S/C23H22N4O/c1-2-6-16-27(15-5-1)22-23(26-19-12-4-3-11-18(19)25-22)28-20-13-7-9-17-10-8-14-24-21(17)20/h3-4,7-14H,1-2,5-6,15-16H2 |
InChIキー |
XLSJPOKHNDJZNP-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B14974577.png)
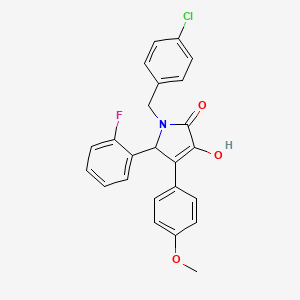
![methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974592.png)
![6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974598.png)

![6,6-dimethyl-N-(3-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974614.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14974617.png)
